molecular formula C13H13NO6 B13130247 (Z)-Ethyl 2-(hydroxy(2-nitrophenyl)methylene)-3-oxobutanoate

(Z)-Ethyl 2-(hydroxy(2-nitrophenyl)methylene)-3-oxobutanoate

Cat. No.: B13130247
M. Wt: 279.24 g/mol
InChI Key: GEFJRVZAOXVUKZ-QXMHVHEDSA-N
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Description

(Z)-Ethyl 2-(hydroxy(2-nitrophenyl)methylene)-3-oxobutanoate is an organic compound with a complex structure that includes both ester and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Ethyl 2-(hydroxy(2-nitrophenyl)methylene)-3-oxobutanoate typically involves a multi-step process. One common method includes the condensation of ethyl acetoacetate with 2-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-Ethyl 2-(hydroxy(2-nitrophenyl)methylene)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of carboxylic acids and alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

(Z)-Ethyl 2-(hydroxy(2-nitrophenyl)methylene)-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-Ethyl 2-(hydroxy(2-nitrophenyl)methylene)-3-oxobutanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release active metabolites that exert their effects through different pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(hydroxyphenyl)methylene-3-oxobutanoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Methyl 2-(hydroxy(2-nitrophenyl)methylene)-3-oxobutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

(Z)-Ethyl 2-(hydroxy(2-nitrophenyl)methylene)-3-oxobutanoate is unique due to the presence of both nitro and ester functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H13NO6

Molecular Weight

279.24 g/mol

IUPAC Name

ethyl (2Z)-2-[hydroxy-(2-nitrophenyl)methylidene]-3-oxobutanoate

InChI

InChI=1S/C13H13NO6/c1-3-20-13(17)11(8(2)15)12(16)9-6-4-5-7-10(9)14(18)19/h4-7,16H,3H2,1-2H3/b12-11-

InChI Key

GEFJRVZAOXVUKZ-QXMHVHEDSA-N

Isomeric SMILES

CCOC(=O)/C(=C(/C1=CC=CC=C1[N+](=O)[O-])\O)/C(=O)C

Canonical SMILES

CCOC(=O)C(=C(C1=CC=CC=C1[N+](=O)[O-])O)C(=O)C

Origin of Product

United States

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